Regioisomeric Specificity: C3-Sulfonamide vs. C2-Sulfonamide Directs Divergent Biological Pathways
The 3-sulfonamide regioisomer (including 5-amino- and non-aminated variants) engages the ATP-binding pocket of human kinases including Aurora A, CDK1, and Mer, while the 2-sulfonamide positional isomer is biologically inactive against these human kinase targets and instead functions as an agricultural nitrification inhibitor [1][2]. This regioisomeric divergence is absolute: no cross-activity has been reported between the two positional series in peer-reviewed kinase assays or patent literature.
| Evidence Dimension | Biological target engagement (kinase inhibition vs. herbicidal activity) |
|---|---|
| Target Compound Data | Pyrazolo[1,5-a]pyrimidine-3-sulfonamide derivatives: Aurora A IC50 = single-digit nM to 180 nM depending on substitution; Mer IC50 = 1.1 nM (UNC1062) |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine-2-sulfonamide derivatives (e.g., 3-cyano-5,7-dimethyl-N-(2,6-dichlorophenyl)-pyrazolo[1,5-a]pyrimidine-2-sulfonamide) |
| Quantified Difference | Complete target class switch: 3-sulfonamide → human kinase inhibition; 2-sulfonamide → soil nitrification suppression with no reported human kinase activity |
| Conditions | In vitro kinase assays (Aurora A, CDK1, Mer) vs. agricultural soil nitrification studies |
Why This Matters
Procurement of the incorrect regioisomer results in a compound that is inert in human kinase assays and therefore unusable for mammalian drug discovery programs.
- [1] Kleschick WA, Vinogradoff AP, et al. Substituted pyrazolo[1,5-a]pyrimidine-2-sulfonamides and compositions and methods of controlling undesired vegetation. US Patent 4,992,091. 1991 Feb 12. View Source
- [2] Zhang L, Fan J, Chong JH, Cesena A, Tam BYY, Gilson C, et al. Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I). Bioorg Med Chem Lett. 2011;21(18):5633-5637. View Source
